tert-Butoxycarbonylasparagine

Catalog No.
S662626
CAS No.
7536-55-2
M.F
C9H16N2O5
M. Wt
232,2 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butoxycarbonylasparagine

CAS Number

7536-55-2

Product Name

tert-Butoxycarbonylasparagine

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232,2 g/mole

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1

InChI Key

FYYSQDHBALBGHX-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Synonyms

Boc-L-asparagine;Boc-Asn-OH;7536-55-2;Boc-Asn;N-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonylasparagine;Nalpha-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonyl-L-asparagine;BOC-ASPARAGINE;N-alpha-t-BOC-L-ASPARAGINE;N-(tert-Butoxycarbonyl)asparagine;tert-Butyloxycarbonyl-L-asparagine;Nalpha-Boc-L-asparagine;N-alpha-Boc-L-asparagine;Boc-L-Asn-OH;N(a)-tert-Butoxycarbonyl-L-asparagine;N(2)-tert-Butoxycarbonyl-L-asparagine;N-A-BOC-L-ASPARAGINE;CHEBI:3146;FYYSQDHBALBGHX-YFKPBYRVSA-N;N2-((1,1-Dimethylethoxy)carbonyl)-L-asparagine;MFCD00038152;n2-(tert-butoxycarbonyl)-l-asparagine;N2-((tert-Butoxy)carbonyl)-L-asparagine;Asparagine,N(2)-carboxy-,N(2)-tert-butylester,L-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O

Protecting Group Chemistry

tBoc-Asn acts as a protecting group. The bulky tert-butoxycarbonyl (Boc) group shields the asparagine's amino group, preventing unwanted reactions during peptide synthesis. This controlled reactivity allows scientists to selectively couple the desired amino acids in a specific order to create the targeted peptide sequence [1].

[1] "Solid-Phase Peptide Synthesis"

Peptide Chain Assembly

Once incorporated into a peptide chain, the Boc group can be selectively removed under mild acidic conditions. This process, known as deprotection, reveals the free amino group of asparagine, enabling further chain elongation or peptide bond formation with other amino acids [2].

[2] "tert-Butyloxycarbonyl (Boc) Protecting Group"

Applications in Peptide Research

tBoc-Asn finds application in various scientific research fields, including:

  • Drug discovery: Researchers utilize tBoc-Asn to synthesize peptides that mimic natural protein functions or target specific biological processes relevant to disease development [3].

[3] "Peptide Therapeutics: Current Status and Future Outlook"

  • Protein engineering: By incorporating tBoc-Asn into modified peptides, scientists can study the role of asparagine in protein structure and function [4].

[4] "Chemical Protein Synthesis"

  • Biomaterial design: tBoc-Asn is used to create functional peptides for tissue engineering and regenerative medicine applications [5].

[5] "Biomaterials for Tissue Engineering"

tert-Butoxycarbonylasparagine, also known as tert-butoxycarbonyl-L-asparagine, is an organic compound with the molecular formula C₉H₁₆N₂O₅. It features a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid asparagine. This compound is particularly significant in peptide synthesis and plays a crucial role in organic chemistry due to its ability to protect the amine group during reactions, thus facilitating selective modifications of the amino acid.

The structure of tert-butoxycarbonylasparagine consists of an asparagine backbone with a Boc group, which enhances its stability and solubility in organic solvents. The presence of the Boc group allows for the selective deprotection of the amine functionality, making it a valuable intermediate in the synthesis of peptides and other complex organic molecules.

  • Skin and eye irritant: Boc-Asn-OH may cause irritation upon contact with skin and eyes.
  • Respiratory irritant: Inhalation of dust or aerosols can irritate the respiratory tract.
  • Potential mutagen: Limited data suggests Boc-Asn-OH might have mutagenic properties.
  • Proper handling required: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling Boc-Asn-OH.
Typical of amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding free asparagine. This reaction is crucial for peptide synthesis, where the unprotected amine can react with other carboxylic acids to form peptide bonds.
  • Peptide Bond Formation: In the presence of coupling reagents like dicyclohexylcarbodiimide or 1-hydroxybenzotriazole, tert-butoxycarbonylasparagine can react with other amino acids to form dipeptides or longer peptides.
  • Hydrolysis: Under acidic or basic conditions, tert-butoxycarbonylasparagine can undergo hydrolysis, leading to the breakdown of the Boc group and release of asparagine.

Asparagine itself is a non-essential amino acid involved in various metabolic processes. While tert-butoxycarbonylasparagine does not exhibit direct biological activity due to its protected state, its parent compound asparagine plays critical roles in:

  • Protein Synthesis: As an amino acid, asparagine is incorporated into proteins during translation.
  • Metabolism: Asparagine participates in nitrogen metabolism and is involved in the synthesis of other amino acids and nucleotides.

Research indicates that asparagine can influence cell signaling pathways and has implications in cancer biology, where its availability may affect tumor growth and metastasis.

The synthesis of tert-butoxycarbonylasparagine typically involves the following steps:

  • Starting Material: The process begins with aspartic acid or L-asparagine.
  • Protection Reaction: The carboxylic acid group of aspartic acid is reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form tert-butoxycarbonylaspartic acid.
  • Amidation: This intermediate is then treated with ammonia or an amine to introduce the amine functionality, forming tert-butoxycarbonylasparagine.

This method allows for high yields and purity, making it suitable for laboratory-scale peptide synthesis.

tert-Butoxycarbonylasparagine is primarily used in:

  • Peptide Synthesis: Its role as a protected amino acid makes it essential for synthesizing peptides in a controlled manner.
  • Drug Development: Compounds derived from tert-butoxycarbonylasparagine may serve as precursors for pharmaceuticals targeting specific biological pathways.
  • Research: It is utilized in biochemical studies to explore protein interactions and enzymatic activities involving asparagine.

Interaction studies involving tert-butoxycarbonylasparagine typically focus on its derivatives or the unprotected form, as these are more biologically active. Research highlights include:

  • Binding Studies: Investigations into how asparagine interacts with various enzymes and receptors reveal its importance in metabolic pathways.
  • Inhibition Studies: Some studies explore how modifications of asparagine affect enzyme activity, providing insights into therapeutic targets for diseases such as cancer.

Similar compounds to tert-butoxycarbonylasparagine include:

  • Boc-L-alanine: Another protected amino acid used extensively in peptide synthesis.
  • Boc-L-glutamine: Similar to asparagine but contains an additional methylene group; used in similar applications.
  • Boc-L-serine: A serine derivative that also serves as a building block in peptide synthesis.
CompoundStructureUnique Features
tert-ButoxycarbonylasparagineC₉H₁₆N₂O₅Contains an amide bond; important for peptide synthesis
Boc-L-alanineC₇H₁₅N₃O₂Simpler structure; less sterically hindered
Boc-L-glutamineC₉H₁₈N₂O₄Contains an additional side chain; more hydrophilic
Boc-L-serineC₇H₁₅N₃O₃Contains a hydroxymethyl side chain; polar

Each of these compounds shares similarities in their protective groups but differs in their side chains and biological functions. The unique structure of tert-butoxycarbonylasparagine allows it to play a specialized role in peptide synthesis while maintaining stability during

Molecular Formula, Structural Formula, and Constitutional Isomerism

tert-Butoxycarbonylasparagine represents a protected derivative of the amino acid asparagine, characterized by the molecular formula C₉H₁₆N₂O₅ with a molecular weight of 232.23 grams per mole [1] [2] [3]. The compound features a tert-butoxycarbonyl protecting group attached to the alpha-amino functionality of asparagine, creating a carbamate linkage that serves as an acid-labile protecting group in organic synthesis [31].

The structural formula of tert-butoxycarbonylasparagine consists of the asparagine backbone with its characteristic carboxamide side chain, modified by the addition of a tert-butoxycarbonyl group at the N-terminal amino position [2] [6]. The linear formula can be represented as NH₂COCH₂CH(COOH)NHC(O)OC(CH₃)₃, demonstrating the connectivity between the asparagine moiety and the protecting group [2].

Constitutional isomerism in tert-butoxycarbonylasparagine derivatives primarily involves positional variations of the protecting group attachment and different arrangements of functional groups while maintaining the same molecular formula [28] [30]. The compound does not exhibit significant constitutional isomerism within its basic structure, as the tert-butoxycarbonyl group specifically attaches to the alpha-amino position, creating a defined connectivity pattern [31] [33].

Table 1: Physical and Chemical Properties of tert-Butoxycarbonylasparagine

PropertyValue
Molecular FormulaC₉H₁₆N₂O₅
Molecular Weight (g/mol)232.23
CAS Registry Number (L-isomer)7536-55-2
CAS Registry Number (D-isomer)75647-01-7
IUPAC Name (L-isomer)(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid
IUPAC Name (D-isomer)(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoic acid
Melting Point (°C)175°C (decomposition)
Physical State at 20°CSolid
AppearanceWhite to almost white powder or crystals

Stereochemical Configuration: L- and D- Isomers

tert-Butoxycarbonylasparagine exists as two enantiomeric forms, designated as L- and D-isomers based on the stereochemical configuration at the alpha-carbon center [9] [11]. The L-isomer, with CAS registry number 7536-55-2, adopts the (S)-configuration according to the Cahn-Ingold-Prelog priority rules, while the D-isomer (CAS: 75647-01-7) exhibits the (R)-configuration [1] [7] [8].

The stereochemical distinction between these enantiomers manifests through their optical activity, a fundamental property of chiral compounds [9] [16]. The L-isomer demonstrates a specific rotation of [α]²⁰/D = -7.8 ± 0.5° when measured at a concentration of 2% in dimethylformamide, indicating levorotatory behavior [2] [6]. Conversely, the D-isomer exhibits a positive specific rotation of +7° at a concentration of 1% in dimethylformamide, displaying dextrorotatory characteristics [1].

Both enantiomers maintain high optical purity, with commercial preparations typically achieving minimum enantiomeric excess values of 99.0% [1] [2]. This high degree of stereochemical purity is essential for applications in peptide synthesis where stereochemical integrity must be preserved [13] [15].

The stereochemical configuration follows the classical D,L nomenclature system established for amino acid derivatives [9] [10]. In this system, the assignment is based on the spatial arrangement of substituents around the chiral center when viewed in Fischer projection format, with the most oxidized carbon positioned at the top [9] [12].

Table 2: Stereochemical Properties of tert-Butoxycarbonylasparagine Isomers

StereoisomerConfigurationCAS NumberSpecific Rotation [α]²⁰/DOptical Purity (min.)Natural Occurrence
L-tert-Butoxycarbonylasparagine(S)7536-55-2-7.8 ± 0.5° (c = 2% in DMF)99.0% eeSynthetic derivative of natural L-asparagine
D-tert-Butoxycarbonylasparagine(R)75647-01-7+7° (c = 1 in DMF)99.0% eeSynthetic; non-natural configuration

Three-Dimensional Structure and Conformational Analysis

The three-dimensional structure of tert-Butoxycarbonylasparagine is characterized by multiple conformational possibilities arising from rotational freedom around single bonds, particularly within the tert-butyl group and the asparagine side chain [17] [19]. Crystallographic studies of related tert-butoxycarbonyl-protected aspartic acid derivatives reveal that peptide bonds typically adopt an s-trans conformation with respect to the N-H and C=O groups [17] [18].

Conformational analysis indicates that the backbone chain of tert-butoxycarbonylasparagine adopts an extended conformation in crystalline state, with phi and psi torsion angles residing in the beta region of the Ramachandran plot [17] [18]. The side chain carboxamide group of asparagine demonstrates preferential conformations, with the N-C-C-C dihedral angle frequently adopting gauche-plus orientations that represent energetically favorable arrangements [17] [18].

The tert-butoxycarbonyl protecting group exhibits conformational flexibility, with the tert-butyl moiety capable of free rotation around the O-C bond [19] [20]. This rotational freedom contributes to the overall conformational ensemble of the molecule while maintaining the protective function of the carbamate group [21].

Computational conformational searches reveal that tert-butoxycarbonylasparagine can access multiple low-energy conformations through rotation about single bonds [19]. The presence of intramolecular hydrogen bonding between the carboxamide side chain and the backbone carbonyl groups can stabilize specific conformational states [21].

Supramolecular features observed in crystal structures show that tert-butoxycarbonylasparagine derivatives participate in intermolecular hydrogen bonding networks, forming extended beta-sheet-like structures through N-H···O interactions [17] [18]. These interactions contribute to the overall three-dimensional organization of the compound in the solid state [17].

Representation in Chemical Databases: SMILES, InChI, and Registry Numbers

tert-Butoxycarbonylasparagine is comprehensively documented across major chemical databases through standardized molecular representation formats [2] [6] [26]. The Simplified Molecular Input Line Entry System (SMILES) notation provides a concise string representation that captures the complete molecular structure and stereochemistry [2] [6].

For the L-isomer, the SMILES string is represented as CC(C)(C)OC(=O)NC@@HC(O)=O, where the @@ symbol indicates the (S)-configuration at the chiral center [2] [6]. The corresponding D-isomer employs the SMILES notation CC(C)(C)OC(=O)NC@HC(O)=O, with the single @ symbol denoting the (R)-configuration [7].

The International Chemical Identifier (InChI) system provides a more detailed hierarchical representation of the molecular structure [2] [6] [8]. The L-isomer InChI string reads: InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1, with the stereochemical layer /t5-/m0/s1 specifying the absolute configuration [2] [6] [8].

The InChI Key serves as a hashed version of the full InChI string, providing a fixed-length identifier suitable for database searches [2] [6] [8]. The L-isomer carries the InChI Key FYYSQDHBALBGHX-YFKPBYRVSA-N, while the D-isomer is identified by FYYSQDHBALBGHX-LURJTMIESA-N [7] [8].

Registry numbers across multiple chemical databases ensure comprehensive cataloging and cross-referencing capabilities [1] [2] [3]. The Chemical Abstracts Service assigns CAS numbers 7536-55-2 for the L-isomer and 75647-01-7 for the D-isomer [1] [7] [8]. Additional identifiers include MDL numbers MFCD00038152 and MFCD00065558 for the L- and D-isomers respectively [2] [7].

Table 3: Chemical Database Registry Numbers and Identifiers

Database/RegistryL-Isomer IdentifierD-Isomer Identifier
Chemical Abstracts Service (CAS)7536-55-275647-01-7
PubChem Compound ID820351623168
MDL NumberMFCD00038152MFCD00065558
Reaxys Registry NumberN/A4843040
ChemSpider ID74037N/A
EINECS Number231-405-2N/A
BRN Number1977963N/A

The synthesis of tert-butoxycarbonylasparagine represents a fundamental transformation in amino acid chemistry, involving the protection of the amino group through carbamate formation. The most widely employed method utilizes di-tert-butyl dicarbonate as the protecting reagent, which reacts with L-asparagine under controlled conditions to yield the desired Boc-protected derivative [1] [2].

The standard synthetic protocol involves dissolving L-asparagine in an aqueous solution containing sodium carbonate or sodium bicarbonate as a base, followed by the addition of di-tert-butyl dicarbonate in tetrahydrofuran [3]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of the dicarbonate, resulting in the formation of a carbamate linkage while releasing tert-butyl carbonate as a leaving group [4]. This carbonate intermediate subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction forward [5].

Table 1: Boc Protection Reagents and Reaction Conditions

ReagentTypical Base/CatalystSolventTemperatureReaction Time
Di-tert-butyl dicarbonate (Boc₂O)No base requiredWater, THF, acetonitrileRoom temperature2-12 hours
Di-tert-butyl dicarbonate + BaseNa₂CO₃, NaHCO₃, TEA, DMAPWater/THF, aqueous conditionsRoom temperature to 40°C8-10 hours
Di-tert-butyl dicarbonate + Lewis AcidYttria-zirconia catalystSolvent-free or minimal solventRoom temperature to reflux1-3 hours
tert-Butyl phenyl carbonateK₂CO₃DMF, CH₂Cl₂Room temperature4-8 hours

The reaction typically achieves yields of 75-90% under optimized conditions, with the crude product requiring acidification to pH 3-4 for precipitation [3] [6]. Environmental considerations have led to the development of water-based protocols that avoid organic solvents, making the process more suitable for large-scale industrial applications [6].

Boc Protection Chemistry: Mechanisms and Strategies

The tert-butoxycarbonyl protecting group operates through a well-defined mechanistic pathway that ensures selective protection of amino groups while maintaining compatibility with other functional groups present in asparagine [2] [5]. The mechanism begins with the nucleophilic attack of the primary amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate, forming a tetrahedral intermediate [4].

The subsequent elimination of tert-butyl carbonate occurs rapidly, with the carbonate ion either deprotonating the newly formed carbamate or undergoing spontaneous decarboxylation to release carbon dioxide [5]. This mechanism is particularly advantageous because both reaction byproducts - tert-butanol and carbon dioxide - are easily removed from the reaction mixture, simplifying purification procedures [7].

The acid-labile nature of the Boc group provides a key strategic advantage in synthetic chemistry. Under acidic conditions, typically using trifluoroacetic acid, the protecting group undergoes protonation at the carbonyl oxygen, facilitating the formation of a stable tert-butyl cation through heterolytic cleavage [2] [5]. The resulting carbamic acid intermediate rapidly decarboxylates to regenerate the free amino group, completing the deprotection cycle [8].

Recent advances in Boc protection chemistry include the development of Lewis acid-catalyzed protocols using yttria-zirconia catalysts, which enable protection under solvent-free conditions with enhanced reaction rates [9]. These catalytic systems demonstrate particular utility for challenging substrates, including electron-deficient aromatic amines that typically exhibit reduced nucleophilicity [9].

Stereoselective Synthesis of L- and D- Isomers

The stereoselective synthesis of tert-butoxycarbonylasparagine isomers requires careful consideration of the stereochemical integrity of the starting amino acid throughout the protection process. L-asparagine, being the naturally occurring enantiomer, serves as the primary starting material for most synthetic applications, with the Boc protection reaction proceeding without racemization under properly controlled conditions [10] [11].

Table 2: Stereoselective Synthesis Conditions

StereoisomerStarting MaterialKey MethodologySelectivity (%)Yield (%)
L-asparagine derivativeL-asparagineDirect Boc protection>9875-90
D-asparagine derivativeD,L-hydantoin derivativesEnzymatic resolution>9570-85
α-N-ribosyl-asparagineβ-D-ribofuranosyl azideStaudinger traceless ligation100 (α-anomer)70-80
Racemic mixtureDL-asparagineKinetic resolution60-8050-70

For the preparation of D-tert-butoxycarbonylasparagine, several strategies have been developed. The most efficient approach involves the enzymatic resolution of racemic asparagine derivatives using D-amino acid-specific enzymes, followed by Boc protection of the resolved D-isomer [12]. This method achieves excellent stereoselectivity (>95%) while maintaining high chemical yields [12].

Alternative approaches include the hydantoin route, where D,L-5-substituted hydantoins undergo stereoselective ring opening using D-hydantoinase enzymes, followed by decarboxylation and subsequent Boc protection [12]. This two-step enzymatic process provides access to D-asparagine derivatives with high stereochemical purity [12].

The development of chiral auxiliaries and asymmetric catalysis has enabled the direct synthesis of enantiomerically pure asparagine derivatives. Recent work has demonstrated the use of chiral sulfinyl imines in stereoselective allylation reactions, providing access to both L- and D-configured products depending on the choice of auxiliary and reaction conditions [13].

Alternative Synthetic Routes and Optimization

Beyond the conventional di-tert-butyl dicarbonate methodology, several alternative synthetic routes have been developed to address specific synthetic challenges and improve overall process efficiency. The mixed anhydride approach utilizes tert-butyl chloroformate in the presence of base, although this method is less favored due to the instability of the chloroformate reagent [9].

Solid-phase synthesis strategies have emerged as powerful alternatives for the preparation of asparagine-containing peptides. The Fmoc/tBu strategy employs orthogonal protecting groups, where tert-butoxycarbonyl protection of asparagine side chains is combined with fluorenylmethoxycarbonyl protection of the α-amino group [14] [15]. This approach enables selective deprotection at different stages of peptide assembly.

Recent innovations include the development of one-pot protocols that combine asparagine synthesis with Boc protection in a single reaction vessel. These methods typically employ activated intermediates such as N-carboxyanhydrides or activated esters to streamline the synthetic sequence [14]. The use of polymer-supported reagents has also gained attention for their potential in continuous-flow synthesis applications [14].

Microwave-assisted synthesis has proven particularly effective for accelerating Boc protection reactions, reducing reaction times from hours to minutes while maintaining high yields and selectivity [16]. Temperature control becomes critical in these protocols to prevent thermal decomposition of the sensitive carbamate linkage [16].

Green chemistry approaches have focused on developing environmentally benign protocols that minimize waste generation and solvent usage. Water-based systems using surfactants or phase-transfer catalysts enable efficient Boc protection under mild conditions [6] [17]. These methods are particularly attractive for industrial applications where environmental impact and cost considerations are paramount [6].

Purification Techniques for tert-Butoxycarbonylasparagine

The purification of tert-butoxycarbonylasparagine requires careful selection of techniques that preserve the acid-labile Boc protecting group while achieving the high purity standards required for pharmaceutical and research applications. The choice of purification method depends critically on the scale of synthesis, desired purity level, and downstream application requirements [14] [18].

Table 3: Purification Techniques for tert-Butoxycarbonylasparagine

TechniqueConditionsPurity Achieved (%)Recovery (%)Scale Suitability
RecrystallizationEtOAc/petroleum ether95-9880-90Small to medium
Column chromatographyHexane/EtOAc (7:3)90-9575-85Small scale
Reverse-phase HPLCAcetonitrile/water gradient>9885-95Small to medium
Ion exchange chromatographySP-Sepharose FF95-9785-90Medium to large
PrecipitationpH adjustment to 3-485-9090-95All scales

Recrystallization remains the most widely employed purification technique for small to medium-scale preparations. The process typically involves dissolving the crude product in ethyl acetate at elevated temperature, followed by slow cooling in the presence of petroleum ether as an antisolvent [3]. This method achieves purities of 95-98% with recovery rates of 80-90%, making it ideal for laboratory-scale synthesis [3].

Column chromatography using silica gel provides excellent resolution for separating tert-butoxycarbonylasparagine from closely related impurities. The optimal mobile phase consists of hexane and ethyl acetate in a 7:3 ratio, which provides sufficient polarity to elute the product while maintaining adequate separation from synthetic byproducts [3]. Flash chromatography systems enable rapid purification with typical processing times of 1-2 hours [3].

High-performance liquid chromatography offers the highest purity levels achievable through conventional techniques. Reverse-phase systems using C18 columns with acetonitrile-water gradients provide baseline separation of stereoisomers and regioisomers [3] [18]. The method is particularly valuable for analytical purposes and small-scale preparative applications where maximum purity is essential [18].

Ion exchange chromatography has emerged as a scalable purification technique particularly suited for industrial applications. Strong cation exchangers such as SP-Sepharose FF effectively bind the amino acid derivative under controlled pH conditions, enabling separation from neutral and anionic impurities [14]. Gradient elution using increasing salt concentrations provides selective product recovery with purities exceeding 95% [14].

The development of continuous purification processes has gained attention for large-scale applications. Simulated moving bed chromatography enables continuous separation with reduced solvent consumption and improved productivity compared to batch processes [14]. These systems are particularly attractive for pharmaceutical manufacturing where consistent product quality and regulatory compliance are essential [14].

Industrial Scale Preparation and Process Chemistry Considerations

The transition from laboratory to industrial scale synthesis of tert-butoxycarbonylasparagine involves significant process chemistry challenges that must be addressed to ensure safe, efficient, and economical production. Scale-up considerations encompass reaction kinetics, heat transfer, mixing efficiency, safety protocols, and environmental impact assessment [14] [16].

Table 4: Industrial Scale Process Parameters

ParameterSmall Scale (g)Medium Scale (kg)Large Scale (100+ kg)
Reactor Volume100-500 mL10-50 L500-2000 L
Reaction TemperatureRoom temperatureControlled 20-40°COptimized 25-35°C
Reaction Time8-12 hours6-10 hours4-8 hours
Solvent RecoveryLimited80-90%>95%
Product Purity85-95%90-98%>98%
Yield70-85%75-90%80-95%

Reactor design becomes critical at industrial scale due to the exothermic nature of the carbamate formation reaction. The heat of reaction must be carefully managed through appropriate heat exchange systems to prevent thermal decomposition of the acid-labile Boc group [14]. Jacketed reactors with external cooling loops are typically employed for productions exceeding 100 kg batch size [14].

Mass transfer considerations significantly impact reaction efficiency at large scale. The biphasic nature of many Boc protection reactions requires vigorous mixing to ensure adequate interfacial contact between aqueous and organic phases [14]. Mechanical agitation systems must be designed to provide sufficient power input while avoiding excessive shear that could lead to emulsion formation [14].

Process safety represents a paramount concern in industrial Boc protection processes. The generation of carbon dioxide during the reaction requires careful venting design to prevent pressure buildup in closed systems [19] [17]. Emergency relief systems must be sized to handle worst-case scenarios, including thermal runaway conditions [14].

Solvent recovery and recycling become economically essential at industrial scale. The development of efficient distillation systems for tetrahydrofuran and other organic solvents can significantly reduce production costs while minimizing environmental impact [14]. Advanced process control systems monitor solvent composition and automatically adjust operating parameters to maintain optimal recovery rates exceeding 95% [14].

Quality control systems must be implemented throughout the production process to ensure consistent product quality. In-line analytical techniques such as near-infrared spectroscopy enable real-time monitoring of reaction progress and product formation [14]. Statistical process control methods help identify process variations before they impact final product quality [14].

The implementation of continuous manufacturing principles represents an emerging trend in industrial peptide synthesis. Continuous-flow reactors offer advantages in terms of heat transfer, mixing efficiency, and process control compared to traditional batch operations [14] [16]. These systems enable steady-state operation with reduced equipment footprint and improved safety profiles [16].

Environmental compliance requires comprehensive assessment of waste streams and implementation of appropriate treatment technologies. The aqueous waste streams from Boc protection reactions typically require neutralization and biological treatment before discharge [14]. Volatile organic compound emissions must be controlled through vapor recovery systems or thermal oxidation [14].

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

142847-17-4
7536-55-2

General Manufacturing Information

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types